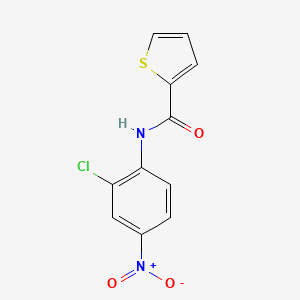

N-(2-chloro-4-nitrophenyl)-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-4-nitrophenyl)-2-thiophenecarboxamide is a compound that could be classified within the realm of organic chemistry, particularly involving halogenated nitroaromatics and thiophene derivatives. Such compounds are of interest due to their diverse chemical properties and potential applications in materials science, pharmaceuticals, and agrochemicals.

Synthesis Analysis

The synthesis of related thiophene derivatives often involves strategic functionalization and coupling reactions. For instance, the reaction of chloral with substituted anilines can lead to a variety of products depending on the amine type and reaction conditions, forming intermediates that could potentially lead to compounds similar to N-(2-chloro-4-nitrophenyl)-2-thiophenecarboxamide under specific conditions (Issac & Tierney, 1996).

Scientific Research Applications

Synthesis of Organic Compounds

N-(2-chloro-4-nitrophenyl)-2-thiophenecarboxamide is involved in the synthesis of complex organic compounds. For instance, it is used in the creation of 1,1-dialkylindolium-2-thiolates via base-induced transformation of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole in the presence of secondary amines. This process highlights its role in forming new compounds with potential applications in organic chemistry and materials science (Androsov, 2008).

Development of Chemosensors

Another significant application of N-(2-chloro-4-nitrophenyl)-2-thiophenecarboxamide derivatives is in the development of chemosensors for detecting cyanide in aqueous environments. This application leverages the strong affinity of cyanide toward the acyl carbonyl carbon, showcasing the compound's potential in environmental monitoring and safety (Sun, Wang, & Guo, 2009).

Anticancer Research

Furthermore, N-(2-chloro-4-nitrophenyl)-2-thiophenecarboxamide derivatives have been explored for their anticancer properties. Research into the molecular structure and anticancer activities of such derivatives has shown significant activity against various human cancer cell lines, pointing to its potential in developing new anticancer therapies (Pandey et al., 2019).

Corrosion Inhibition

In the realm of materials science, derivatives of N-(2-chloro-4-nitrophenyl)-2-thiophenecarboxamide have been utilized in corrosion inhibition studies. These studies demonstrate how modifications at the molecular level can influence the inhibition efficiency of compounds on the acidic corrosion of mild steel, providing insights into their potential applications in industrial corrosion protection (Mishra et al., 2018).

High-Performance Materials

Lastly, the incorporation of nitro-substituted compounds, including derivatives of N-(2-chloro-4-nitrophenyl)-2-thiophenecarboxamide, into polymers has led to the development of new classes of materials with high refractive indices and excellent thermal stability. Such advancements underscore the compound's contribution to creating innovative materials with potential applications in optics and electronics (Javadi et al., 2015).

properties

IUPAC Name |

N-(2-chloro-4-nitrophenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O3S/c12-8-6-7(14(16)17)3-4-9(8)13-11(15)10-2-1-5-18-10/h1-6H,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKJKQKJNKPSAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chloro-4-nitrophenyl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R*,3aR*,7aR*)-1-butyryl-3-(3,5-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5501597.png)

![N-(2-furylmethyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5501604.png)

![N-(2,5-dimethoxyphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5501609.png)

![N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5501614.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(2-methoxyethyl)amino]nicotinamide](/img/structure/B5501622.png)

![6-chloro-7-hydroxy-4-methyl-3-[2-oxo-2-(1-piperidinyl)ethyl]-2H-chromen-2-one](/img/structure/B5501625.png)

![2-[(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5501627.png)

![1-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B5501648.png)

![6-{2-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5501669.png)

![N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5501687.png)

![ethyl 4-{[4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2-(4-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5501704.png)